(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, and it includes a fluorine atom at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as fluorinated amines and diketones can be used, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, often optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in studies related to enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .
Medicine
In medicine, this compound is being investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer .
Industry
Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and environmental chemistry .
Mechanism of Action
The mechanism of action of (7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
- 7H-pyrrolo[4,5-b]pyrazine
Uniqueness
What sets (7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one apart from these similar compounds is the presence of the fluorine atom at the 7th position. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications .
Properties
Molecular Formula |
C7H11FN2O |
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Molecular Weight |
158.17 g/mol |
IUPAC Name |
(7R,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H11FN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h5-6H,1-4H2,(H,9,11)/t5-,6+/m1/s1 |
InChI Key |
UGKUUZYPAHMYEP-RITPCOANSA-N |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2C(=O)N1)F |
Canonical SMILES |
C1CN2CC(CC2C(=O)N1)F |
Origin of Product |
United States |
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